An In-Depth Technical Guide to 2-Phenylethanol-d9 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Phenylethanol-d9 for Researchers and Drug Development Professionals
Introduction
2-Phenylethanol-d9 is the deuterated form of 2-phenylethanol, an aromatic alcohol naturally present in a variety of essential oils, including those from roses, carnations, and orange blossoms.[1][2] While 2-phenylethanol itself has applications as a fragrance, preservative, and antimicrobial agent, its deuterated counterpart, 2-Phenylethanol-d9, serves a critical role in analytical research.[2][3][4] This technical guide provides a comprehensive overview of 2-Phenylethanol-d9, its properties, and its primary applications in quantitative analysis, particularly as an internal standard in mass spectrometry-based methods.
Chemical and Physical Properties
Stable isotope-labeled compounds, such as 2-Phenylethanol-d9, are chemically and physically very similar to their non-deuterated analogs. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which is crucial for their role as internal standards.[5] While specific experimental data for 2-Phenylethanol-d9 is not always available, the properties of 2-phenylethanol provide a close approximation.
Table 1: Physicochemical Properties of 2-Phenylethanol and 2-Phenylethanol-d9
| Property | 2-Phenylethanol | 2-Phenylethanol-d9 |
| Synonyms | Phenethyl alcohol, Benzyl carbinol | Phenylethyl alcohol-d9, Benzyl carbinol-d9 |
| CAS Number | 60-12-8[6] | 42950-74-3[1] |
| Molecular Formula | C₈H₁₀O[6] | C₈HD₉O |
| Molecular Weight | 122.16 g/mol [6] | 131.22 g/mol |
| Appearance | Colorless liquid[7] | Liquid |
| Odor | Floral, rose-like[3] | Not specified |
| Boiling Point | 219-221 °C at 750 mmHg[6] | Not specified |
| Melting Point | -27 °C[6] | Not specified |
| Density | 1.020 g/mL at 20 °C[6] | Not specified |
| Solubility | Slightly soluble in water; miscible with most organic solvents.[3] | Not specified |
Common Uses in Research
The primary application of 2-Phenylethanol-d9 in research is as an internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), which is considered a gold-standard for accurate and precise quantification.[8]
The key advantages of using 2-Phenylethanol-d9 as an internal standard include:
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Correction for Matrix Effects: Biological and environmental samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since 2-Phenylethanol-d9 co-elutes with the non-deuterated analyte and has nearly identical chemical properties, it experiences the same matrix effects, allowing for accurate correction.[8][9]
-
Compensation for Sample Loss: During multi-step sample preparation and extraction procedures, some of the analyte may be lost. By adding a known amount of 2-Phenylethanol-d9 at the beginning of the workflow, any losses will affect both the analyte and the internal standard proportionally, thus not affecting the final calculated concentration.[5]
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variations in injection volume and instrument response can be corrected for, leading to more robust and reproducible results.[8]
Experimental Protocols
Representative Protocol: Quantification of Volatile Compounds in Wine using GC-MS with 2-Phenylethanol-d9 as an Internal Standard
This protocol is a representative example for the analysis of volatile aroma compounds, including 2-phenylethanol, in a wine matrix.
1. Materials and Reagents:
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Wine sample
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2-Phenylethanol (for calibration standards)
-
2-Phenylethanol-d9 (internal standard)
-
Dichloromethane (extraction solvent)
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, centrifuge)
2. Preparation of Standard and Internal Standard Solutions:
-
Calibration Standards: Prepare a stock solution of 2-phenylethanol in ethanol. From this stock, create a series of calibration standards in a model wine solution (or a wine matrix similar to the samples being analyzed) to cover the expected concentration range of the analyte in the samples.[10]
-
Internal Standard Spiking Solution: Prepare a stock solution of 2-Phenylethanol-d9 in ethanol at a concentration that will result in a clear and measurable peak in the chromatogram.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a 15 mL centrifuge tube, add 5 mL of the wine sample (or calibration standard/quality control sample).
-
Spike the sample with a known volume (e.g., 50 µL) of the 2-Phenylethanol-d9 internal standard solution.
-
Add 2 mL of dichloromethane.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is often preferred for higher sensitivity and selectivity. Monitor characteristic ions for 2-phenylethanol (e.g., m/z 91, 122) and 2-Phenylethanol-d9 (e.g., m/z 98, 131).
-
5. Data Analysis:
-
Integrate the peak areas for the analyte (2-phenylethanol) and the internal standard (2-Phenylethanol-d9).
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
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Determine the concentration of 2-phenylethanol in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard like 2-Phenylethanol-d9.
References
- 1. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering | PLOS One [journals.plos.org]
- 4. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
